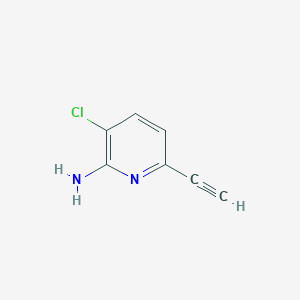
3-Chloro-6-ethynylpyridin-2-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Chloro-6-ethynylpyridin-2-amine is a heterocyclic organic compound that contains a pyridine ring substituted with a chlorine atom at the 3-position, an ethynyl group at the 6-position, and an amino group at the 2-position
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-Chloro-6-ethynylpyridin-2-amine typically involves multi-step reactions starting from commercially available pyridine derivatives. One common method includes the following steps:
Halogenation: Introduction of a chlorine atom at the 3-position of the pyridine ring.
Ethynylation: Addition of an ethynyl group at the 6-position using reagents such as acetylene or ethynyl halides.
Amination: Introduction of an amino group at the 2-position through nucleophilic substitution reactions.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, often using continuous flow reactors to enhance reaction efficiency and yield. Catalysts and specific reaction conditions such as temperature and pressure are carefully controlled to maximize the production rate.
Analyse Chemischer Reaktionen
Types of Reactions
3-Chloro-6-ethynylpyridin-2-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the compound into different amine derivatives.
Substitution: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation are used.
Substitution: Nucleophilic substitution reactions often use reagents like sodium amide (NaNH2) or potassium tert-butoxide (KOtBu).
Major Products Formed
Oxidation: Formation of pyridine N-oxides.
Reduction: Formation of various amine derivatives.
Substitution: Formation of substituted pyridine derivatives with different functional groups.
Wissenschaftliche Forschungsanwendungen
3-Chloro-6-ethynylpyridin-2-amine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its ability to interact with specific biological targets.
Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.
Wirkmechanismus
The mechanism of action of 3-Chloro-6-ethynylpyridin-2-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can form covalent or non-covalent bonds with these targets, leading to inhibition or activation of biological pathways. The ethynyl group may play a crucial role in binding to active sites, while the amino group can participate in hydrogen bonding and other interactions.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3-Chloro-2-aminopyridine: Lacks the ethynyl group, making it less versatile in certain chemical reactions.
6-Ethynyl-2-aminopyridine: Lacks the chlorine atom, which may affect its reactivity and biological activity.
3-Chloro-6-methylpyridin-2-amine: Contains a methyl group instead of an ethynyl group, leading to different chemical and biological properties.
Uniqueness
3-Chloro-6-ethynylpyridin-2-amine is unique due to the presence of both the chlorine and ethynyl groups, which confer distinct reactivity and potential for diverse applications. The combination of these functional groups allows for a wide range of chemical modifications and interactions with biological targets, making it a valuable compound in research and industry.
Eigenschaften
Molekularformel |
C7H5ClN2 |
|---|---|
Molekulargewicht |
152.58 g/mol |
IUPAC-Name |
3-chloro-6-ethynylpyridin-2-amine |
InChI |
InChI=1S/C7H5ClN2/c1-2-5-3-4-6(8)7(9)10-5/h1,3-4H,(H2,9,10) |
InChI-Schlüssel |
NXNFPOVIQGGWAP-UHFFFAOYSA-N |
Kanonische SMILES |
C#CC1=NC(=C(C=C1)Cl)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


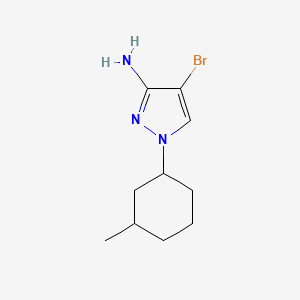
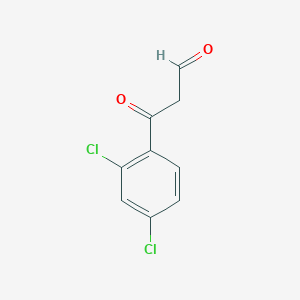

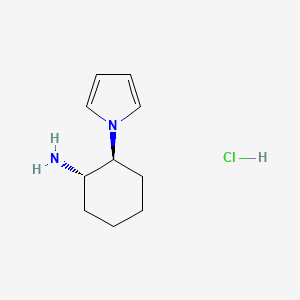

![3-(Di([1,1'-biphenyl]-4-yl)methyl)benzaldehyde](/img/structure/B13076707.png)
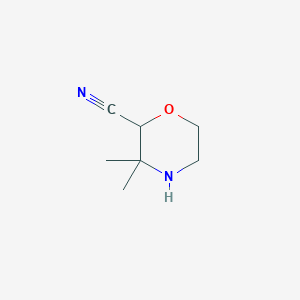
![6-Chloropyrrolo[3,2-b]pyridin-2-one](/img/structure/B13076721.png)
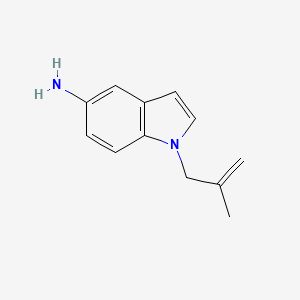
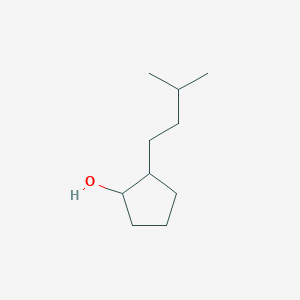

![6-(4-Methoxy-phenyl)-imidazo[2,1-B]thiazole-3-carboxylic acid](/img/structure/B13076760.png)
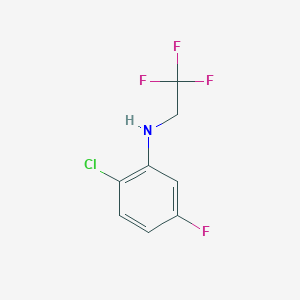
![5-[(2-Methylprop-2-en-1-yl)sulfanyl]-1,3,4-thiadiazole-2-thiol](/img/structure/B13076768.png)
